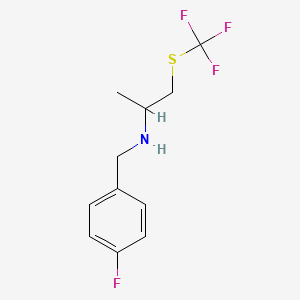
(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and an amine group attached to a methyl and trifluoromethylsulfanyl ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine can be achieved through a multi-step process involving the following key steps:
Formation of 4-Fluorobenzyl Bromide: This can be synthesized by reacting 4-fluorotoluene with bromine in the presence of a catalyst.
Nucleophilic Substitution: The 4-fluorobenzyl bromide undergoes nucleophilic substitution with a suitable amine, such as (1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine, to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorine-substituted benzyl group, potentially leading to the removal of the fluorine atom.
Substitution: The compound can participate in substitution reactions, especially at the benzyl position, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of de-fluorinated benzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation.
作用機序
The mechanism of action of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the trifluoromethylsulfanyl group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
Similar Compounds
(4-Fluoro-benzyl)-(1-methyl-ethyl)-amine: Lacks the trifluoromethylsulfanyl group, which can result in different chemical and biological properties.
(4-Fluoro-benzyl)-(1-methyl-2-methylsulfanyl-ethyl)-amine: Contains a methylsulfanyl group instead of a trifluoromethylsulfanyl group, which can affect its reactivity and stability.
(4-Fluoro-benzyl)-(1-methyl-2-ethyl)-amine: Lacks both the trifluoromethylsulfanyl and methylsulfanyl groups, leading to distinct chemical behavior.
Uniqueness
The presence of both the fluorine atom and the trifluoromethylsulfanyl group in (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine makes it unique among similar compounds
特性
分子式 |
C11H13F4NS |
|---|---|
分子量 |
267.29 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-1-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C11H13F4NS/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
InChIキー |
GVUDVYWFHBBPNX-UHFFFAOYSA-N |
正規SMILES |
CC(CSC(F)(F)F)NCC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
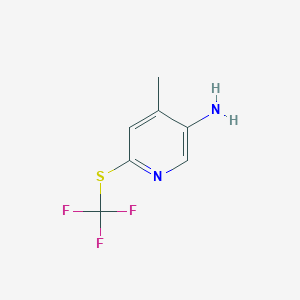
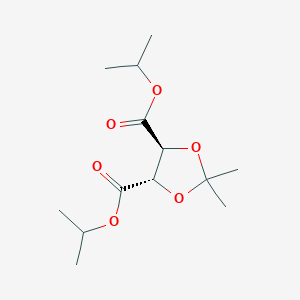
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
amine](/img/structure/B11759768.png)
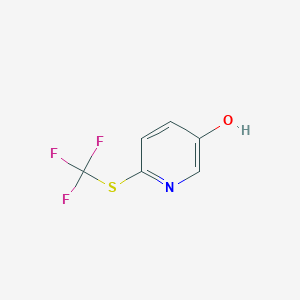

![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
![(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)
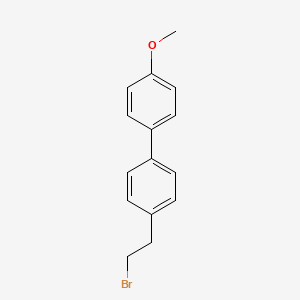
![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)
![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)
